molecular formula C7H5ClFNO2 B2528152 6-Chloro-4-fluoro-2-methoxypyridine-3-carbaldehyde CAS No. 2230802-84-1

6-Chloro-4-fluoro-2-methoxypyridine-3-carbaldehyde

Cat. No.: B2528152
CAS No.: 2230802-84-1
M. Wt: 189.57
InChI Key: VPMJOYJNPFCRHW-UHFFFAOYSA-N
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Description

6-Chloro-4-fluoro-2-methoxypyridine-3-carbaldehyde is a chemical compound with the molecular formula C7H5ClFNO2 It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 6-chloro-4-fluoro-2-methoxypyridine with a suitable aldehyde precursor under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-4-fluoro-2-methoxypyridine-3-carbaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The aldehyde group can be reduced to form an alcohol.

    Substitution: The chloro and fluoro groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: 6-Chloro-4-fluoro-2-methoxypyridine-3-carboxylic acid.

    Reduction: 6-Chloro-4-fluoro-2-methoxypyridine-3-methanol.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

6-Chloro-4-fluoro-2-methoxypyridine-3-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds for pharmaceutical research.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Chloro-4-fluoro-2-methoxypyridine-3-carbaldehyde depends on its specific application

    Enzyme Inhibition: May act as an inhibitor of specific enzymes involved in metabolic pathways.

    Receptor Binding: Can bind to specific receptors, modulating their activity and leading to biological effects.

    Chemical Reactivity: The aldehyde group can form covalent bonds with nucleophiles, leading to the formation of new chemical entities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-4-fluoro-2-methoxypyridine-3-carbaldehyde is unique due to the presence of both chloro and fluoro substituents on the pyridine ring, which can influence its chemical reactivity and potential applications. The combination of these substituents can enhance its utility in various chemical reactions and research applications.

Properties

IUPAC Name

6-chloro-4-fluoro-2-methoxypyridine-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClFNO2/c1-12-7-4(3-11)5(9)2-6(8)10-7/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPMJOYJNPFCRHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=N1)Cl)F)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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